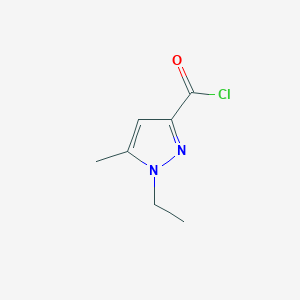
1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride
Overview
Description
“1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride” is a chemical compound with the molecular formula C7H9ClN2O . It is related to “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid”, which has the molecular formula C7H10N2O2 .
Synthesis Analysis
The synthesis of related compounds such as “1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid” has been documented . The synthesis of “1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride” and its analogues could potentially involve similar strategies .Molecular Structure Analysis
The molecular structure of “1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride” can be represented by the SMILES stringCCN1N=C(C)C=C1C(O)=O . This represents a pyrazole ring with ethyl and methyl substituents, and a carbonyl chloride functional group.
Scientific Research Applications
Synthesis of Novel Compounds : Zhang et al. (2009) synthesized a compound, C26H25Cl3N6O4, through the reaction of (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride, revealing the importance of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in creating new molecular structures (Zhang, Zhang, & Guo, 2009).
Crystal Structure Analysis : A study by Zhang, Zhang, and Liu (2007) focused on the crystal structure of a compound prepared similarly, highlighting the molecular conformation and intermolecular interactions, which are crucial for understanding the properties of compounds derived from 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride (Zhang, Zhang, & Liu, 2007).
Antifungal and Antiviral Activities : Wu et al. (2012) synthesized novel pyrazole acyl thiourea derivatives using a key intermediate, 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride. These compounds showed promising antifungal and anti-TMV (tobacco mosaic virus) activities, indicating the potential of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in developing bioactive molecules (Wu et al., 2012).
Complex Molecule Formation : The work by Grotjahn et al. (2002) presents the synthesis of pyrazoles with various substituents, showcasing the versatility of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in forming complex molecules with potential applications in ligand formation and catalysis (Grotjahn et al., 2002).
Coordination Polymers : Cheng et al. (2017) synthesized coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, derived from ethyl 3-methyl-1H-pyrazole-4-carboxylate. This study demonstrates the role of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride in the formation of coordination polymers, which have applications in materials science (Cheng et al., 2017).
Future Directions
properties
IUPAC Name |
1-ethyl-5-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-3-10-5(2)4-6(9-10)7(8)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNFDQLCVMGDLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)

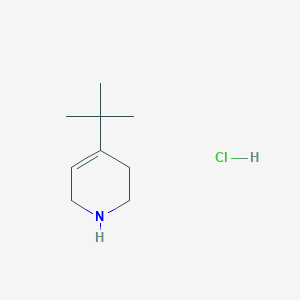
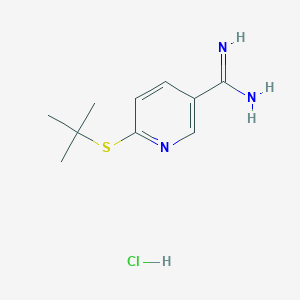
![sodium (2S)-2-{[(oxolan-2-ylmethyl)carbamoyl]amino}propanoate](/img/structure/B1404821.png)
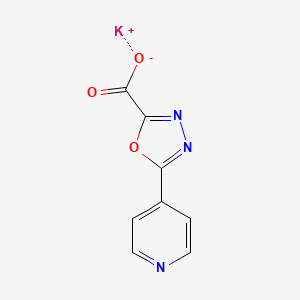





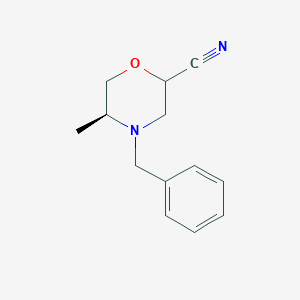

![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1404835.png)